1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a dichlorobenzenesulfonyl group
Preparation Methods
The synthesis of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves multiple steps and specific reaction conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to cell death.
Comparison with Similar Compounds
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds such as:
1-(2,5-dichlorobenzenesulfonyl)piperazine: This compound shares the dichlorobenzenesulfonyl group but lacks the cyclopropane ring.
1-cyclopropanecarbonyl-4-(2,4-dichlorophenyl)piperazine: This compound has a similar structure but with different positions of the chlorine atoms on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c15-11-3-4-12(16)13(9-11)22(20,21)18-7-5-17(6-8-18)14(19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQEURLMKSCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.